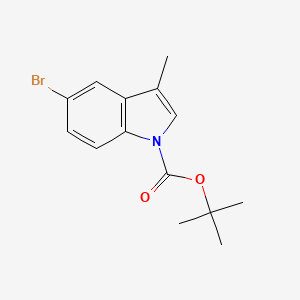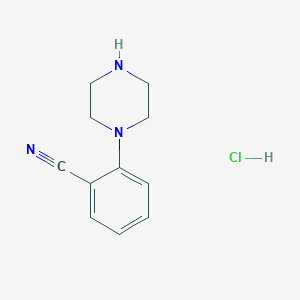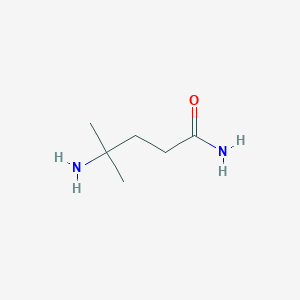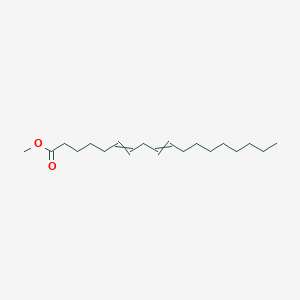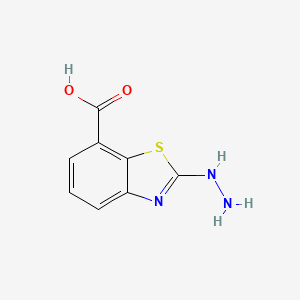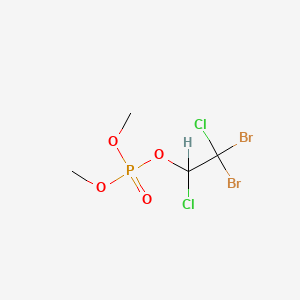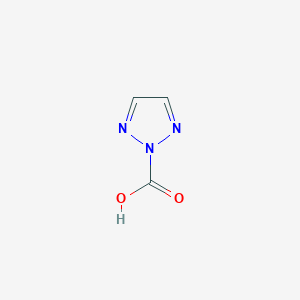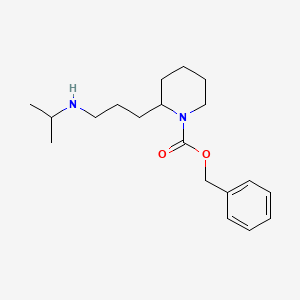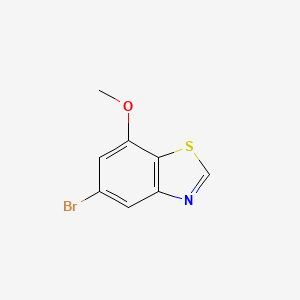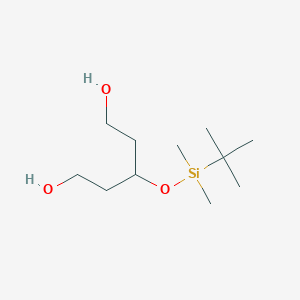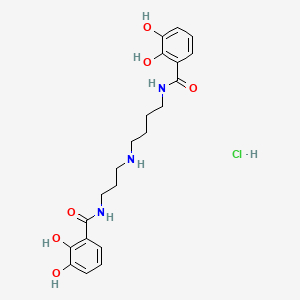
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which is further modified with dihydroxybenzoyl and amino groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of Dihydroxybenzoyl Group: The dihydroxybenzoyl group is introduced through a coupling reaction with dihydroxybenzoic acid, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Amino Groups: The amino groups are attached through nucleophilic substitution reactions, where the amine groups react with halogenated intermediates.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzoyl group, forming quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Functionalized benzamide compounds with various substituents.
Applications De Recherche Scientifique
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Antioxidant Activity: The dihydroxybenzoyl group provides antioxidant properties, scavenging free radicals and reducing oxidative stress.
Pathway Modulation: It can interact with molecular targets in biological pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3- and 4-(N′-hydroxycarbamimidoyl)benzamide derivatives: These compounds share structural similarities but differ in their functional groups and biological activities.
2,3-dimethoxybenzamide: Another benzamide derivative with distinct chemical properties and applications.
Uniqueness
Benzamide, N-(3-((4-((2,3-dihydroxybenzoyl)amino)butyl)amino)propyl)-2,3-dihydroxy-, monohydrochloride is unique due to its combination of dihydroxybenzoyl and amino groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
73038-10-5 |
|---|---|
Formule moléculaire |
C21H28ClN3O6 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
N-[4-[3-[(2,3-dihydroxybenzoyl)amino]propylamino]butyl]-2,3-dihydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O6.ClH/c25-16-8-3-6-14(18(16)27)20(29)23-12-2-1-10-22-11-5-13-24-21(30)15-7-4-9-17(26)19(15)28;/h3-4,6-9,22,25-28H,1-2,5,10-13H2,(H,23,29)(H,24,30);1H |
Clé InChI |
NAZMCZJIPMDEED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCNCCCNC(=O)C2=C(C(=CC=C2)O)O.Cl |
Numéros CAS associés |
54135-84-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


